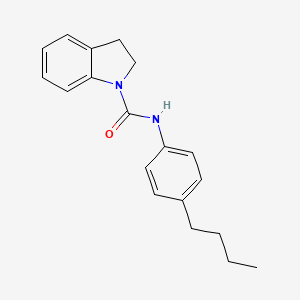

N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide

Description

N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide (CAS 883549-18-6) is a synthetic indoline-derived carboxamide characterized by a 2,3-dihydroindole (indoline) core linked to a 4-butylphenyl group via a carboxamide bridge. The compound’s structure combines the planar aromatic indoline moiety with a flexible alkyl chain, which may influence its physicochemical properties, such as lipophilicity and solubility.

Properties

IUPAC Name |

N-(4-butylphenyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-3-6-15-9-11-17(12-10-15)20-19(22)21-14-13-16-7-4-5-8-18(16)21/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHIWPNQHGAOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001212571 | |

| Record name | N-(4-Butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001212571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883549-18-6 | |

| Record name | N-(4-Butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883549-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001212571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction and desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of advanced materials, such as polymers and organic electronics

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide with four related compounds, focusing on molecular features, synthesis, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on structural formula.

Key Observations:

Substituent Effects on Lipophilicity and Solubility

- The butyl chain in the target compound enhances lipophilicity compared to polar groups like sulfonyl () or benzoyl (). This may improve membrane permeability but reduce aqueous solubility .

- The pentylcyclohexyl group in CAS 866131-89-7 introduces steric bulk, likely lowering solubility further while increasing molecular weight significantly (390.56 vs. 295.35 for the target compound) .

Synthetic Efficiency

- Analogous compounds in were synthesized via sodium ethoxide-mediated coupling, yielding 10–37.5%. The target compound’s synthesis route is unspecified but likely follows similar protocols .

Electronic and Metabolic Considerations

- Fluorine substitution in compounds enhances metabolic stability and electronegativity, which are absent in the target compound. The indoline core (partially saturated indole) in the target may offer intermediate metabolic stability compared to fully aromatic indoles .

The target compound’s melting point is unreported but may be lower due to its flexible alkyl chain .

Biological Activity

N-(4-butylphenyl)-2,3-dihydro-1H-indole-1-carboxamide is a synthetic compound belonging to the indole derivative family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydroindole core with a butylphenyl substituent, which significantly influences its biological activity. The structural formula can be represented as follows:

This configuration allows for selective interactions with various biological targets, particularly enzymes involved in inflammatory pathways.

1. Anti-inflammatory Activity

This compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. Its selectivity over COX-1 suggests that it may reduce the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Comparison of COX Inhibition

| Compound | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|

| This compound | Low | High |

| Traditional NSAIDs (e.g., Ibuprofen) | High | Moderate |

2. Antimicrobial Properties

In addition to its anti-inflammatory effects, preliminary studies indicate that this compound may exhibit antimicrobial activity. This potential is significant in the context of rising antibiotic resistance, making it a candidate for further investigation in pharmacology .

The mechanism by which this compound exerts its biological effects involves selective binding to COX enzymes. This selectivity minimizes side effects while maintaining therapeutic efficacy. Further studies are required to elucidate its complete interaction profile and other possible mechanisms of action.

Case Studies and Research Findings

Recent research has highlighted the compound's potential in various therapeutic areas:

Case Study 1: In Vivo Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in significant reduction of inflammatory markers compared to control groups. This suggests its viability as an anti-inflammatory agent .

Case Study 2: Antimicrobial Testing

In vitro tests against common bacterial strains showed that the compound inhibited growth at micromolar concentrations. These results warrant further exploration into its potential as a novel antimicrobial agent .

Future Directions

Given its promising biological activity, further research is essential to explore:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.